4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphatase inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of phosphatases by binding to their active sites, thereby modulating various cellular pathways . The compound’s structure allows it to interact with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydrocinnoline: Shares a similar core structure but lacks the phenyl and carboxylic acid groups.
8-Phenyl-1,4-dihydrocinnoline: Similar but without the oxo and carboxylic acid functionalities.
Uniqueness
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group at position 4 and the carboxylic acid group at position 3 enhances its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C15H10N2O3 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
4-oxo-8-phenyl-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-7-10(9-5-2-1-3-6-9)12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |
InChI Key |
ZHASXWRLWHEDQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NN=C(C3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.